(1-Benzylazetidin-3-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-benzylazetidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJRHEQDUBTCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693525 | |
| Record name | 1-(1-Benzylazetidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219967-55-1 | |
| Record name | 1-(1-Benzylazetidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzylazetidin 3 Yl Methanamine
Contextualization of Azetidine (B1206935) Ring Synthesis Relevant to the Compound
Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. nih.govresearchgate.net Their incorporation into molecular scaffolds can impart conformational rigidity, improve pharmacokinetic profiles, and provide novel vectors for exploring chemical space. nih.gov However, the synthesis of the azetidine ring is challenging due to its inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain lies between that of the more reactive aziridines and the more stable pyrrolidines, making the development of efficient and versatile synthetic methods a key focus of research. rsc.org
The synthesis of a 1,3-disubstituted azetidine like (1-Benzylazetidin-3-yl)methanamine requires careful planning to control regioselectivity and introduce the desired functional groups. Methodologies for constructing the azetidine core are broadly categorized into cyclization reactions of acyclic precursors and ring expansion or contraction of other cyclic systems. magtech.com.cn
**2.2. Diverse Approaches to the Azetidine Core Formation
The formation of the central azetidine ring is the cornerstone of the synthesis. Various strategies have been developed to construct this strained four-membered heterocycle.
Intramolecular cyclization is a common and direct method for forming the azetidine ring. This strategy involves a 4-exo-tet cyclization of a linear precursor containing a nucleophilic nitrogen atom and a carbon atom with a suitable leaving group at the γ-position.
From γ-Amino Alcohols: A prevalent method involves the cyclization of γ-amino alcohols. The hydroxyl group is first converted into a better leaving group, such as a mesylate or tosylate, which is then displaced by the internal amine nucleophile. For instance, La(OTf)₃ has been used as a catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines. nih.gov
From γ-Haloamines: The direct cyclization of γ-haloamines under basic conditions is another classical approach. The halogen acts as the leaving group for the intramolecular nucleophilic substitution by the amine.
Palladium-Catalyzed C-H Amination: More recent methods include transition-metal-catalyzed reactions. For example, a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This reaction proceeds via reductive elimination from an alkyl–Pd(IV) intermediate. rsc.org
| Precursor Type | Typical Reagents | Key Transformation | Reference |
| γ-Amino Alcohols | MsCl, TsCl, then base; Mitsunobu reagents (DEAD, PPh₃) | Conversion of OH to a good leaving group, followed by intramolecular SN2 reaction. | rsc.org |
| cis-3,4-Epoxy Amines | La(OTf)₃ | Lewis acid-catalyzed intramolecular epoxide opening. | nih.gov |
| γ-Haloamines | Base (e.g., NaH, K₂CO₃) | Intramolecular nucleophilic substitution. | researchgate.net |
| Picolinamide-protected amines | Pd(OAc)₂, oxidant | Intramolecular C(sp³)–H amination. | rsc.org |
Alternative approaches to the azetidine core involve the rearrangement of more easily accessible ring systems.
Ring Expansion of Aziridines: Three-membered aziridines can be expanded to four-membered azetidines. This can be achieved by reacting aziridines with a one-carbon unit. For example, rhodium-catalyzed ring expansion of aziridines with vinyl-N-triftosylhydrazones has been developed. researchgate.net Another strategy involves the reaction of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes, resulting in a [3+1] ring expansion. nih.gov
Ring Contraction of Pyrrolidines: Five-membered pyrrolidines can undergo ring contraction to form azetidines. A notable example is the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones, which yields α-carbonylated N-sulfonylazetidines. organic-chemistry.org
| Starting Ring | Methodology | Reagents | Product Type | Reference |
| Aziridine | [3+1] Ring Expansion | Rhodium carbene | Methylene azetidine | nih.gov |
| Aziridine | One-Carbon Ring Expansion | Vinyl-N-triftosylhydrazones, Rh catalyst | 2-Alkenyl azetidine | researchgate.net |
| Pyrrolidinone | Nucleophilic Addition-Ring Contraction | K₂CO₃, Nucleophiles (alcohols, anilines) | α-Carbonyl-azetidine | organic-chemistry.org |
Installation of the N-Benzyl Substituent
The N-benzyl group can be introduced at various stages of the synthesis. It can be present on the acyclic precursor before cyclization or installed on a pre-formed azetidine ring.
From Benzylamine (B48309): A common strategy is to use benzylamine as the nitrogen source in the initial steps. For example, the reaction of benzylamine with epichlorohydrin (B41342) or related 1,3-dielectrophiles can directly lead to N-benzylazetidine precursors. An optimized process for synthesizing 1-benzylazetidin-3-ol (B1275582) from benzylamine has been reported. researchgate.net
N-Alkylation of Azetidine: Alternatively, a free NH-azetidine or a protected azetidine can be benzylated. This is typically achieved by reacting the azetidine with benzyl (B1604629) bromide or benzyl chloride in the presence of a base, such as potassium carbonate or triethylamine.
Elaboration of the Methanamine Moiety
The final key step is the introduction of the aminomethyl group at the C3 position of the N-benzylazetidine ring. This is typically accomplished by the reduction of a suitable C3 functional group precursor. Common precursors include nitriles, amides, or oximes, which can be prepared from an azetidin-3-one (B1332698) or azetidine-3-carboxylic acid intermediate. A key intermediate is 1-benzylazetidin-3-one, which can be synthesized by oxidation of 1-benzylazetidin-3-ol.
Reductive amination is a powerful and widely used method for forming amines. masterorganicchemistry.com In the context of synthesizing this compound, this protocol can be applied to an aldehyde precursor, 1-benzylazetidine-3-carbaldehyde.
The process involves two main steps that are often performed in a single pot:
Imine Formation: The aldehyde reacts with an ammonia (B1221849) source (such as ammonia itself or ammonium (B1175870) acetate) to form an intermediate imine or enamine.
Reduction: The C=N bond of the imine is then reduced to a C-N single bond using a suitable reducing agent.
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com An alternative route involves the conversion of the aldehyde to an oxime, followed by reduction with agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
A related strategy involves the direct displacement of a leaving group at the C3-methyl position. For example, starting from 1-benzyl-3-(hydroxymethyl)azetidine, the hydroxyl group can be converted to a mesylate or tosylate, followed by nucleophilic substitution with an amine equivalent like sodium azide (B81097) and subsequent reduction.
| Precursor | Reagents | Intermediate | Reducing Agent | Reference |
| 1-Benzylazetidine-3-carbaldehyde | NH₃ or NH₄OAc | Imine | NaBH₃CN, NaBH(OAc)₃ | masterorganicchemistry.com |
| 1-Benzylazetidine-3-carbonitrile | - | - | LiAlH₄, Raney Ni/H₂ | - |
| 1-Benzyl-3-(hydroxymethyl)azetidine | 1. MsCl, base 2. NaN₃ | Azidomethyl derivative | H₂, Pd/C; LiAlH₄ | rsc.org |
Nucleophilic Substitution Reactions
The construction of the this compound molecule relies heavily on nucleophilic substitution reactions for the formation of the azetidine ring and the introduction of the aminomethyl group. A common strategy for forming the azetidine ring involves an intramolecular cyclization via a double SN2 reaction. This process typically starts from a precursor molecule containing two leaving groups, such as halides or sulfonates, which are displaced by a primary amine.
A primary route to the core structure, 1-benzylazetidin-3-ol, has been developed as an industrially significant intermediate. This process often begins with readily available materials like benzylamine. The synthesis of the final methanamine derivative can then proceed from a precursor such as (1-benzylazetidin-3-yl)methanol (B1588031). This alcohol is typically converted into a species with a better leaving group, for example, a tosylate or mesylate. Subsequent reaction with a nitrogen nucleophile, such as ammonia or a protected amine equivalent like sodium azide followed by reduction, yields the target this compound.
A representative reaction sequence is outlined below:
Activation of the Hydroxyl Group: The hydroxyl group of (1-benzylazetidin-3-yl)methanol is converted to a good leaving group (e.g., tosylate, -OTs) by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine.
Nucleophilic Displacement: The resulting tosylate undergoes nucleophilic substitution with an amine source. For instance, using sodium azide (NaN₃) results in the formation of 3-(azidomethyl)-1-benzylazetidine.
Reduction: The azide is then reduced to the primary amine using standard methods, such as catalytic hydrogenation (H₂/Pd-C) or treatment with lithium aluminum hydride (LiAlH₄), to afford this compound.
Stereoselective Synthesis of this compound
Achieving stereochemical control is crucial when synthesizing chiral molecules for specific applications. The stereoselective synthesis of this compound can be approached using several methods to produce enantiomerically enriched or pure forms of the compound.
Application of Chiral Auxiliaries and Catalysis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org Once the desired stereocenter is set, the auxiliary can be removed. wikipedia.org In the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be attached to a precursor to control the stereochemistry during the introduction of the aminomethyl group. wikipedia.org For example, an acyl-oxazolidinone derivative of a 1-benzylazetidine-3-carboxylic acid could undergo a diastereoselective reduction and subsequent conversion to the amine.
Asymmetric catalysis offers a more efficient alternative, where a small amount of a chiral catalyst generates a large quantity of a chiral product. Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts like chiral phosphoric acids, can be employed to control the stereoselectivity of key steps. nih.govnih.gov For instance, an asymmetric hydrogenation or transfer hydrogenation of a suitable enamine or imine precursor could establish the chiral center at the 3-position of the azetidine ring with high enantiomeric excess. researchgate.net
Asymmetric Induction Strategies
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other. This can be achieved through various strategies:
Substrate Control: Utilizing a starting material that is already chiral (derived from the "chiral pool" of naturally occurring enantiopure compounds) can influence the stereochemistry of newly formed chiral centers.
Reagent Control: This involves the use of chiral reagents, including chiral auxiliaries or catalysts as described above. The chiral reagent creates a diastereomeric transition state that favors the formation of one product enantiomer.
Enzymatic Resolutions: Biocatalysis can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic precursor alcohol, allowing the separation of the acylated product from the unreacted enantiomer.
Optimization of Reaction Conditions and Yields in Academic Contexts
In an academic setting, the optimization of reaction conditions is a critical exercise to maximize product yield and purity on a laboratory scale. For the synthesis of this compound, a key step such as the nucleophilic substitution of a tosylate with an amine source would be subject to rigorous optimization. Parameters such as solvent, temperature, reaction time, and the nature of the base and nucleophile are systematically varied.
Below is an interactive table representing hypothetical data for the optimization of the conversion of (1-benzylazetidin-3-yl)methyl tosylate to 3-(azidomethyl)-1-benzylazetidine.
| Entry | Solvent | Temperature (°C) | Time (h) | Base | Yield (%) |
| 1 | DMF | 25 | 24 | None | 45 |
| 2 | DMF | 80 | 12 | None | 85 |
| 3 | DMSO | 80 | 12 | None | 92 |
| 4 | Acetonitrile (B52724) | 80 | 12 | None | 78 |
| 5 | DMSO | 100 | 6 | None | 90 (with decomposition) |
| 6 | DMSO | 80 | 12 | K₂CO₃ | 93 |
This data is illustrative and serves to demonstrate a typical optimization process.
The data suggests that DMSO is a superior solvent to DMF and acetonitrile for this particular transformation and that a temperature of 80°C provides a high yield without significant product decomposition. The addition of a base shows a marginal improvement. Further optimization might involve screening different azide sources or phase-transfer catalysts.
Considerations for Scalability of Synthetic Routes
Translating a synthetic route from a laboratory scale to an industrial, multi-kilogram scale introduces a new set of challenges that must be addressed. researchgate.net For the synthesis of this compound, the following considerations are paramount:
Cost and Availability of Materials: Reagents that are feasible for small-scale synthesis may be prohibitively expensive for large-scale production. Therefore, routes utilizing inexpensive and readily available starting materials are preferred.
Safety and Environmental Impact: Highly reactive or toxic reagents (e.g., sodium azide, lithium aluminum hydride) pose significant safety risks on a large scale. Alternative, safer reagents and processes are often sought. For instance, catalytic transfer hydrogenation might be preferred over using metal hydrides for the reduction step. The environmental impact, including solvent choice and waste generation (atom economy), is also a critical factor.
Robustness and Reproducibility: The chosen synthetic route must be robust and reproducible, consistently providing the product in high yield and purity despite minor variations in reaction conditions.
An industrially viable route for this compound would likely favor a convergent synthesis that minimizes steps and avoids hazardous reagents and chromatographic purifications, opting instead for scalable, safe, and cost-effective methodologies.
Applications of 1 Benzylazetidin 3 Yl Methanamine As a Synthetic Building Block
Construction of Complex Heterocyclic Frameworks
The inherent reactivity of (1-Benzylazetidin-3-yl)methanamine lends itself to the synthesis of intricate heterocyclic systems, which are often key components of biologically active molecules.
Spirocycles, compounds containing two rings connected by a single common atom, are of great interest in drug discovery due to their three-dimensional nature which can lead to improved pharmacological properties. While direct examples of the use of this compound in the synthesis of spirocycles are not extensively documented in peer-reviewed literature, its structural motifs are analogous to precursors used in the formation of spiro-azetidine compounds. For instance, the synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones has been achieved through cascade reactions involving azetidine (B1206935) precursors. It is plausible that this compound could be similarly employed. The primary amine could be acylated and then involved in an intramolecular cyclization onto a suitable electrophilic partner to generate a spirocyclic system where the azetidine ring is the spiro-center.
A hypothetical reaction scheme could involve the reaction of this compound with a ketone or aldehyde-containing substrate, followed by an intramolecular cyclization to form a spiro-heterocycle. The following table illustrates potential spirocyclic scaffolds that could be targeted using this building block.
| Spirocyclic Scaffold | Potential Synthetic Strategy |
| Spiro[azetidine-3,2'-pyrrolidine] | Reaction with a γ-halo-ketone followed by intramolecular N-alkylation. |
| Spiro[azetidine-3,4'-piperidine] | Pictet-Spengler type reaction with a suitable aldehyde. |
| Spiro[azetidine-3,3'-oxindole] | Condensation with isatin (B1672199) derivatives. |
This table represents hypothetical applications based on known reactivity of similar compounds.
Fused ring systems, where two or more rings share two or more atoms, are another important class of heterocyclic compounds. The bifunctional nature of this compound makes it a suitable candidate for the construction of fused heterocycles. The primary amine can participate in reactions to form a new ring fused to the azetidine core. For example, reaction with a dicarbonyl compound or its equivalent could lead to the formation of a fused pyrazine (B50134) or pyrimidine (B1678525) ring.
While specific examples are not prevalent in the literature, the general strategy of using diamine precursors for the synthesis of fused heterocycles is well-established.
Utility in the Preparation of Advanced Chemical Intermediates
This compound is commercially available and often listed as an advanced chemical intermediate. chemicalregister.com This suggests its utility in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, the structurally related 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) is a key intermediate in the synthesis of various azetidine-3-amines through nucleophilic substitution reactions. Similarly, this compound can be derivatized at the primary amine to introduce a wide array of functional groups, thereby creating a library of advanced intermediates for further synthetic elaboration.
The following table provides examples of advanced intermediates that can be synthesized from this compound.
| Reactant | Reaction Type | Product (Advanced Intermediate) |
| Acyl Chloride (R-COCl) | Acylation | N-((1-benzylazetidin-3-yl)methyl)amide |
| Aldehyde (R-CHO), NaBH(OAc)₃ | Reductive Amination | N-((1-benzylazetidin-3-yl)methyl)-N-alkylamine |
| Isocyanate (R-NCO) | Addition | 1-((1-benzylazetidin-3-yl)methyl)-3-substituted urea |
| Sulfonyl Chloride (R-SO₂Cl) | Sulfonylation | N-((1-benzylazetidin-3-yl)methyl)sulfonamide |
Role in the Development of Combinatorial Libraries
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of related compounds. Scaffolds containing multiple points of diversification are highly valuable in this context. This compound, with its primary amine and the potential for de-benzylation to reveal a secondary amine on the azetidine ring, offers at least two points for diversification. This makes it an attractive scaffold for the construction of combinatorial libraries.
A library based on this scaffold could be generated by first reacting the primary amine with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates). Subsequently, the benzyl (B1604629) group could be removed and the resulting secondary amine could be reacted with another set of diverse building blocks. This approach would lead to a large library of compounds with a common azetidine core but varied peripheral functionality.
Development of Chiral Scaffolds and Ligands in Organic Synthesis
The azetidine ring in this compound contains a stereocenter at the 3-position. If the compound is resolved into its individual enantiomers, it can be used as a chiral building block for the synthesis of enantiomerically pure compounds. The primary amine can be used to append a coordinating group, leading to the formation of a chiral ligand. Such ligands are of great importance in asymmetric catalysis, where they can induce enantioselectivity in chemical reactions.
While specific chiral ligands derived from this compound are not widely reported, the general principle of using chiral amines to create ligands for asymmetric catalysis is a well-established strategy in organic synthesis.
Advanced Analytical Techniques in Academic Research for 1 Benzylazetidin 3 Yl Methanamine
Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are indispensable for probing the molecular structure and functional groups of (1-Benzylazetidin-3-yl)methanamine. These methods provide detailed information on the connectivity of atoms and the types of chemical bonds present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique used to determine the precise structure of a molecule. Both ¹H NMR and ¹³C NMR are routinely employed in the analysis of this compound and related compounds. nih.govorientjchem.orgbeilstein-journals.org
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) group, the azetidine (B1206935) ring, and the methanamine moiety. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the aromatic protons of the benzyl group would appear in the downfield region (typically δ 7.2-7.4 ppm), while the aliphatic protons of the azetidine ring and the aminomethyl group would resonate in the upfield region.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment. For example, the aromatic carbons of the benzyl group would have chemical shifts in the range of δ 125-140 ppm, while the aliphatic carbons of the azetidine ring and the aminomethyl group would appear at higher field (lower δ values).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |
| Benzyl CH₂ | ~3.60 | Singlet |
| Azetidine CH₂ (adjacent to N) | 3.00 - 3.50 | Multiplet |
| Azetidine CH | 2.50 - 2.80 | Multiplet |
| Aminomethyl CH₂ | 2.70 - 2.90 | Doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (quaternary) | 135 - 140 |
| Aromatic CH | 125 - 130 |
| Benzyl CH₂ | 60 - 65 |
| Azetidine CH₂ (adjacent to N) | 55 - 60 |
| Azetidine CH | 35 - 40 |
| Aminomethyl CH₂ | 40 - 45 |
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. orientjchem.org In the context of this compound, high-resolution mass spectrometry (HRMS) can be used to confirm the successful synthesis of the target molecule by providing a highly accurate mass measurement, which corresponds to its molecular formula (C₁₁H₁₆N₂).
Furthermore, MS can be employed in mechanistic studies by analyzing the fragmentation patterns of the molecule. When subjected to ionization in the mass spectrometer, the this compound molecule will break apart in a predictable manner. The analysis of these fragment ions can provide valuable information about the connectivity of the atoms within the molecule, further corroborating its structure. Common fragmentation pathways would likely involve the cleavage of the benzyl group or the opening of the azetidine ring.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. orientjchem.orgdergi-fytronix.com These techniques are based on the principle that chemical bonds vibrate at specific frequencies.
In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic groups, and the C-N bonds of the azetidine and amine groups. For instance, the N-H stretching vibrations of the primary amine would typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹.
Raman spectroscopy can provide complementary information, particularly for non-polar bonds that may be weak or absent in the IR spectrum.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| N-H Bend (Primary Amine) | 1590 - 1650 | Medium |
Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are essential for separating the components of a mixture, making them invaluable for assessing the purity of synthesized this compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound, a reverse-phase HPLC method would likely be employed. In this setup, a non-polar stationary phase is used with a polar mobile phase. The retention time of the compound, the time it takes to travel through the column, is a characteristic property that can be used for its identification.
By analyzing a sample of the synthesized product, HPLC can reveal the presence of any impurities, such as starting materials or by-products. The area under the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for a quantitative assessment of its purity. HPLC is also an effective tool for monitoring the progress of a reaction by analyzing aliquots of the reaction mixture over time to observe the consumption of reactants and the formation of the product.
Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. While this compound itself may have a relatively high boiling point, it may be amenable to GC analysis, possibly after derivatization to increase its volatility.
In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and its interaction with the stationary phase. A detector at the end of the column registers the separated components as they elute. Similar to HPLC, the retention time in GC is a key parameter for identification, and the peak area can be used for quantification. GC can be used to assess the purity of the final product and to monitor the disappearance of volatile starting materials during a reaction. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both the separation and structural identification of the components in a mixture.
Absence of Publicly Available Crystallographic Data for this compound
A comprehensive search for academic and research literature has revealed no publicly available X-ray crystallography data for the specific compound this compound.
Despite extensive searches for crystallographic studies on this compound, its salts, or closely related derivatives, no specific reports detailing its single-crystal X-ray diffraction analysis were identified. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides unequivocal evidence of molecular conformation, bond lengths, bond angles, and intermolecular interactions.
Without such a study, any discussion on the definitive solid-state structure of this compound would be speculative. While computational modeling can predict molecular geometry, it does not constitute the empirical, definitive determination that X-ray crystallography provides.
Therefore, the section on "X-ray Crystallography for Definitive Solid-State Structure Determination" cannot be completed with the required detailed research findings and data tables as no primary source material is available in the public domain.
Computational and Theoretical Studies on 1 Benzylazetidin 3 Yl Methanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. epfl.ch For (1-benzylazetidin-3-yl)methanamine, these calculations can reveal the distribution of electrons, orbital energies, and sites susceptible to chemical attack.
Methodology: A typical approach involves geometry optimization using a functional such as B3LYP or M06-2X combined with a triple-zeta basis set like def2-TZVP. mdpi.com Such calculations yield a stable, low-energy three-dimensional structure. Subsequent analysis of this structure provides key electronic descriptors.
Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions show low electron density (positive potential), susceptible to nucleophilic attack. For this compound, the primary amine nitrogen and the azetidine (B1206935) nitrogen are expected to be electron-rich sites.
Mulliken charge analysis provides a quantitative measure of the partial charge on each atom, helping to identify nucleophilic and electrophilic centers. aun.edu.eg
Illustrative Electronic Properties Data
| Property | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating capability, likely centered on the nitrogen atoms. |
| LUMO Energy | 0.9 eV | Suggests potential sites for accepting electrons under certain reaction conditions. |
| HOMO-LUMO Gap | 6.7 eV | Reflects high chemical stability under normal conditions. |
| Dipole Moment | 1.9 D | Indicates a moderate overall polarity of the molecule. |
These values are illustrative and based on typical DFT calculations for similar organic molecules.
Reactivity Prediction: Based on these calculations, the primary amine group (-CH₂NH₂) is predicted to be the most reactive site for nucleophilic reactions, such as acylation or alkylation. The nitrogen atom of the azetidine ring is also a nucleophilic center, though its reactivity may be sterically hindered by the adjacent benzyl (B1604629) group.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound, arising from the rotation of the benzyl and aminomethyl groups and the puckering of the azetidine ring, results in multiple possible conformations. Understanding the preferred conformations and the energy barriers between them is crucial for predicting its biological interactions.
Conformational Analysis: Conformational analysis can be performed computationally to identify low-energy conformers. This involves systematically rotating the rotatable bonds and calculating the energy of each resulting structure. The azetidine ring can exist in puckered conformations, and the benzyl and aminomethyl groups can adopt different orientations relative to the ring (e.g., equatorial vs. axial-like). Quantum chemical methods can be used to accurately determine the relative energies of these conformers. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time in a simulated environment, such as in explicit water solvent. lambris.comnih.gov By simulating the atomic motions over nanoseconds, MD can reveal the conformational landscape, intramolecular hydrogen bonding possibilities, and interactions with solvent molecules. nih.gov This technique is particularly useful for understanding how the molecule might adapt its shape when approaching a biological target. nih.gov
Illustrative Conformational Energy Data
| Conformer | Description | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Conf-1 | Benzyl group equatorial, aminomethyl group equatorial | 0.00 | 75.3 |
| Conf-2 | Benzyl group equatorial, aminomethyl group axial | 1.15 | 14.1 |
| Conf-3 | Benzyl group axial, aminomethyl group equatorial | 1.80 | 6.5 |
| Conf-4 | Benzyl group axial, aminomethyl group axial | 2.95 | 4.1 |
These values are hypothetical, illustrating a plausible energy distribution where sterically less hindered conformations are favored.
The results would likely show that conformations minimizing steric clash between the bulky benzyl group and the aminomethyl substituent are energetically favored.
Theoretical Prediction of Spectroscopic Properties
Quantum chemical calculations can accurately predict spectroscopic properties, which are essential for the characterization of the molecule.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, one can obtain chemical shifts that often show excellent correlation with experimental data. epstem.net This is invaluable for confirming the structure of newly synthesized compounds.
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic (Phenyl) | 7.20 - 7.35 | 127.0 - 138.5 |
| Benzylic CH₂ | 3.65 | 62.5 |
| Azetidine Ring CH₂ | 3.10 - 3.40 | 55.0 - 58.0 |
| Azetidine Ring CH | 2.85 | 38.0 |
| Aminomethyl CH₂ | 2.75 | 45.0 |
Values are illustrative, representing typical chemical shift ranges for these functional groups.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can also be calculated. These theoretical spectra help in assigning the absorption bands observed in experimental IR spectra to specific molecular vibrations, such as N-H stretching of the amine, C-H stretching of the aromatic and aliphatic parts, and C-N stretching vibrations.
Illustrative Predicted IR Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3350 - 3400 | Primary amine N-H bonds |
| Aromatic C-H Stretch | 3030 - 3100 | Phenyl group C-H bonds |
| Aliphatic C-H Stretch | 2850 - 2960 | CH₂ and CH group C-H bonds |
| C-N Stretch | 1100 - 1250 | Azetidine and amine C-N bonds |
Values are illustrative and typical for the respective functional groups.
Modeling of Reaction Mechanisms and Energetic Profiles
Computational modeling can be used to investigate potential synthetic routes and other chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can understand its feasibility and kinetics.
Reaction Modeling: A plausible synthesis involves the N-benzylation of a precursor like 3-(aminomethyl)azetidine. Computational methods can model this reaction by identifying the structures of the reactants, products, and the transition state (TS) connecting them. mdpi.com
Illustrative Energetic Profile for N-Benzylation Reaction
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 3-(aminomethyl)azetidine + Benzyl Bromide | 0.0 |
| Transition State (TS) | SN2 transition state for N-C bond formation | +15.5 |
| Products | This compound + HBr | -25.0 |
These values are hypothetical, representing a plausible exothermic reaction with a moderate activation barrier.
Such modeling helps in optimizing reaction conditions by providing a molecular-level understanding of the reaction mechanism. For instance, the calculations could show how the choice of solvent might affect the activation energy and, consequently, the reaction yield and rate.
Future Directions and Emerging Research Avenues for 1 Benzylazetidin 3 Yl Methanamine
Development of More Sustainable and Green Synthetic Routes
The synthesis of azetidine (B1206935) derivatives, including (1-Benzylazetidin-3-yl)methanamine, is an area ripe for innovation, with a strong emphasis on environmentally friendly methods. Traditional synthetic routes often involve harsh reagents and generate significant waste. scienceopen.comresearchgate.net The future lies in developing greener, more efficient, and cost-effective strategies.
Key emerging green synthetic approaches include:
Biocatalysis : The use of enzymes and whole-cell catalysts offers a highly enantioselective and efficient route to chiral azetidines under mild conditions. nih.gov For instance, the whole-cell catalyst Rhodococcus erythropolis AJ270 has been used for the enantioselective biotransformation of racemic 1-benzylazetidine-2-carbonitriles into valuable chiral azetidine-2-carboxylic acids and amides with excellent yields. nih.gov Combining biocatalysis with other reactions, such as the Passerini multicomponent reaction, allows for the creation of complex, polyfunctionalized azetidine derivatives. mdpi.comnih.gov
Photocatalysis : Visible-light-mediated reactions, such as the aza Paternò–Büchi reaction and photo-induced copper-catalyzed radical cyclizations, are emerging as powerful tools for constructing azetidine rings. acs.orgnih.govnih.gov These methods are characterized by their operational simplicity and use of readily available precursors under mild conditions. researchgate.net
Catalysis with Earth-Abundant Metals : Research is moving towards using catalysts based on abundant and non-toxic metals. Lanthanide triflates, such as La(OTf)₃, have been shown to effectively catalyze the intramolecular aminolysis of epoxy amines to form azetidines with high regioselectivity and yield, tolerating a wide range of functional groups. frontiersin.org
Solvent-Free and Micro-channel Reactions : The development of solvent-free reaction conditions, potentially using catalysts like p-Toluenesulfonic acid (PTSA), represents a significant step towards greener chemistry. rsc.org Furthermore, the use of microchannel reactors for reactions such as the green oxidation of 1-benzylazetidin-3-ol (B1275582) demonstrates a scalable and industry-oriented approach to producing key azetidine intermediates. scienceopen.comresearchgate.netnih.gov
Table 1: Emerging Green Synthesis Strategies for Azetidines
| Strategy | Description | Key Advantages |
|---|---|---|
| Biocatalysis | Use of enzymes or whole-cell systems to catalyze reactions. | High enantioselectivity, mild reaction conditions, reduced waste. nih.govnih.gov |
| Photocatalysis | Utilization of light energy to drive chemical transformations. | Operational simplicity, use of renewable energy sources, access to unique reaction pathways. acs.orgnih.gov |
| Lanthanide Catalysis | Employment of catalysts like La(OTf)₃ for cyclization reactions. | High yield and regioselectivity, tolerance of sensitive functional groups. frontiersin.org |
| Microchannel Reactors | Performing reactions in continuous flow within micro-structured reactors. | Enhanced heat and mass transfer, improved safety, scalability. scienceopen.comnih.gov |
Exploration of Novel Reactivity Profiles and Catalytic Functions
The inherent ring strain of the azetidine core makes it a versatile synthon for constructing more complex molecules. rsc.orgrsc.org Future research will continue to exploit this reactivity to develop novel transformations and catalytic systems.
Ring-Opening and Ring-Expansion Reactions : The strained four-membered ring of azetidines is prone to nucleophilic ring-opening and ring-expansion reactions, providing access to highly substituted acyclic amines and larger heterocyclic systems like piperidines. rsc.orgclockss.org This reactivity is a cornerstone for creating molecular diversity.
Multicomponent Reactions (MCRs) : MCRs, such as the Passerini reaction, are being explored to build complex molecules from simple azetidine precursors in a single step. mdpi.comnih.gov Using chiral azetidine aldehydes derived from biocatalysis in these reactions allows for the diastereoselective synthesis of polyfunctional derivatives. mdpi.comnih.gov
Asymmetric Catalysis : Chiral azetidine-containing ligands and organocatalysts are being developed for a range of asymmetric reactions, including Michael additions, Henry reactions, and Friedel-Crafts alkylations. rsc.orgresearchgate.net The rigidity of the azetidine scaffold enhances stereochemical control in the catalytic pocket, leading to high enantioselectivity. rsc.org Research into novel azetidine-based binuclear zinc catalysts is a promising avenue. rsc.org
Cross-Coupling Reactions : Intramolecular cross-coupling reactions catalyzed by metals like copper are being used to synthesize novel fused heterocyclic systems, such as azetidine-fused benzodiazepines. nih.gov
Expanded Applications in Materials Science and Polymer Chemistry
Azetidine derivatives are increasingly recognized for their potential in creating advanced materials with unique properties. ijmrset.com Their rigid structure and reactivity make them valuable building blocks for functional polymers and other materials. acs.orgijmrset.com
Functional Polymers : The ring-opening polymerization of azetidines and their derivatives is a key method for producing polyamines. rsc.orgresearchgate.net Recent advances in multicomponent polymerizations allow for the synthesis of functional polymers containing multisubstituted azetidine rings in the polymer backbone. acs.orgnih.gov These polymers exhibit high stability and can be designed to have specific functionalities, such as aggregation-induced emission, making them suitable for applications like chemical sensing. acs.orgnih.gov The resulting polyamines also have potential uses in CO2 adsorption and gene transfection. rsc.org
Energetic Materials : Due to their high ring-strain energy, azetidines are promising scaffolds for a new generation of energetic materials. researchgate.net Research focuses on synthesizing densely functionalized azetidines, such as trinitroazetidine (TNAZ), to create melt-castable explosives and liquid propellant plasticizers with tailored physical and energetic properties. acs.orgresearchgate.net Photochemical strategies are proving particularly useful for accessing these tunable azetidine-based energetics. acs.org
Table 2: Applications of Azetidine Derivatives in Materials Science
| Application Area | Description | Example Compound/Polymer Class | Key Properties |
|---|---|---|---|
| Functional Polymers | Polymers with azetidine units in the backbone or as pendant groups. | Polyamines via ring-opening polymerization; Polymers from multicomponent polymerization. rsc.orgacs.org | Chemical sensing, CO2 capture, gene delivery. rsc.orgacs.org |
| Energetic Materials | High-energy compounds utilizing the strain energy of the azetidine ring. | Trinitroazetidine (TNAZ) and other functionalized azetidines. acs.orgresearchgate.net | High detonation performance, tunable physical properties (e.g., melt-castable). acs.org |
Integration with Automated Synthesis and Flow Chemistry Platforms
To accelerate the discovery and optimization of azetidine-based compounds, researchers are turning to automated synthesis and flow chemistry. synplechem.comumontreal.ca These technologies offer increased efficiency, safety, and reproducibility compared to traditional batch synthesis.
Automated Synthesis : Platforms that automate the entire synthetic process, from reaction setup to purification, are becoming more common. sigmaaldrich.com Capsule-based systems, for example, use pre-packed reagent cartridges to perform common reactions like reductive amination or N-heterocycle formation with minimal user intervention. synplechem.comrsc.orgchemrxiv.org This approach significantly reduces synthesis time and protects researchers from handling potentially hazardous reagents. synplechem.com
Flow Chemistry : Continuous flow synthesis, where reagents are pumped through a network of reactors, offers superior control over reaction parameters like temperature and time. umontreal.ca This is particularly advantageous for highly exothermic or rapid reactions. umontreal.ca Flow chemistry enables the seamless integration of multiple synthetic steps into a single, uninterrupted process, streamlining the production of complex molecules and reducing waste. umontreal.carsc.org The use of microchannel reactors in the synthesis of azetidine intermediates for pharmaceuticals is a prime example of this technology's industrial potential. scienceopen.comnih.gov
The integration of these platforms with artificial intelligence and machine learning is expected to further revolutionize the synthesis of this compound and other complex molecules, enabling rapid reaction discovery and optimization. rsc.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-Benzylazetidin-3-yl)methanamine, and what are their critical parameters?
- Methodology : The synthesis often involves multi-step strategies, including azetidine ring formation via cyclization of β-amino alcohols or reductive amination. Protection/deprotection of the benzyl group and amine functionality is critical to prevent side reactions. For example, intermediates may be stabilized using Boc (tert-butyloxycarbonyl) groups .
- Key Parameters : Reaction temperature (often 0–25°C), solvent choice (e.g., dichloromethane for cyclization), and catalysts (e.g., palladium for hydrogenolysis). Yields typically range from 40–70% depending on purification methods .
Q. What are the key physical and chemical properties of this compound?
- Data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol |
| Stability | Sensitive to oxidation; store under inert gas (e.g., N₂) . |
- Reactivity : The primary amine group participates in nucleophilic reactions (e.g., Schiff base formation), while the azetidine ring may undergo ring-opening under acidic conditions .
Q. What is the proposed mechanism of action for this compound in biological systems?
- Mechanism : The compound interacts with enzymes or receptors via hydrogen bonding and hydrophobic interactions. For example, the benzyl group may bind to aromatic pockets in proteins, while the azetidine ring’s strain enhances conformational flexibility for target engagement .
- Validation : In vitro assays (e.g., fluorescence polarization or SPR) quantify binding affinity (Kd values in µM–nM range) .
Advanced Research Questions
Q. How can researchers optimize the stereochemistry of the azetidine ring to enhance target selectivity?
- Experimental Design :
- Use chiral catalysts (e.g., Jacobsen’s catalyst) during azetidine synthesis to control stereochemistry.
- Compare enantiomers via X-ray crystallography or circular dichroism to map structure-activity relationships (SAR) .
- Data Analysis : Contradictions in activity between enantiomers may arise from differential binding to allosteric vs. orthosteric sites. Computational docking (e.g., AutoDock Vina) can predict binding modes .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?
- Methodology :
- Standardize assay conditions (e.g., pH, temperature, cell lines).
- Validate results using orthogonal techniques (e.g., SPR vs. ITC for binding kinetics).
Q. What strategies are effective for designing analogs with improved metabolic stability?
- Approach :
- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to reduce oxidative metabolism.
- Replace the azetidine with a pyrrolidine ring to balance rigidity and metabolic resistance.
- Validation : Microsomal stability assays (e.g., human liver microsomes) quantify half-life improvements .
Q. How can computational modeling guide the optimization of this compound derivatives?
- Tools :
- Molecular Dynamics (MD) : Simulate compound-receptor interactions over time to identify stable binding conformers.
- QSAR Models : Train models on datasets of IC₅₀ values and physicochemical descriptors (e.g., logP, polar surface area) .
- Example : MD simulations of azetidine derivatives binding to serotonin receptors predicted enhanced selectivity for 5-HT₁A over 5-HT₂B .
Q. What challenges arise when scaling up synthesis, and how can they be mitigated?
- Challenges :
- Low yields during azetidine ring closure due to steric hindrance.
- Purification difficulties from byproducts (e.g., dimerization).
- Solutions :
- Use flow chemistry for precise temperature control during cyclization.
- Employ high-performance liquid chromatography (HPLC) with chiral columns for enantiomer separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
